3,4-dichloro-N-(propan-2-yl)aniline
Overview
Description
3,4-dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(propan-2-yl)aniline typically involves the reaction of 3,4-dichloroaniline with isopropyl halides under basic conditions. One common method is the alkylation of 3,4-dichloroaniline using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,4-dichloro-N-(propan-2-yl)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(propan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor to 3,4-dichloro-N-(propan-2-yl)aniline, used in the synthesis of herbicides.
2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns and applications.
3,4-Difluoroaniline: A fluorinated analogue with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Biological Activity
3,4-Dichloro-N-(propan-2-yl)aniline is a chlorinated aniline derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and toxicology. This article aims to explore the biological activity of this compound by reviewing its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12Cl2N. The presence of chlorine atoms at the 3 and 4 positions on the aniline ring significantly influences its biological properties. The isopropyl group attached to the nitrogen atom also plays a crucial role in modulating the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxic Effects
In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human colon cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 5.0 |
HeLa (Cervical Cancer) | 7.2 |
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress and subsequent cell death.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis markers.
Case Study 2: Environmental Toxicology
Another investigation focused on the environmental impact of this compound, particularly its toxicity to aquatic organisms. Results showed that exposure to sub-lethal concentrations affected growth and reproduction in model organisms like Daphnia magna.
Properties
IUPAC Name |
3,4-dichloro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRDBMFEPXNCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.